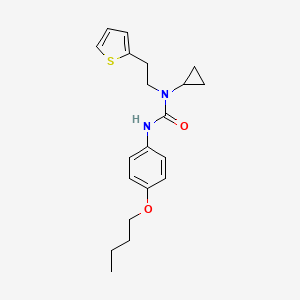![molecular formula C14H13BrN2OS B2587900 2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide CAS No. 882080-04-8](/img/structure/B2587900.png)
2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide” is a chemical compound with the linear formula C14H13BrN2OS . It is listed under CAS Number 882080-04-8 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was synthesized and studied for its antimicrobial and antiproliferative properties .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C14H13BrN2OS . More detailed structural information, such as a 2D or 3D molecular model, was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has the linear formula C14H13BrN2OS .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Molecular Structure Analysis The compound "2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide" and its derivatives have been synthesized and characterized using various spectroscopic and analytical techniques. Studies have focused on understanding the molecular structures, conformational dynamics, and thermal properties of such compounds. For instance, Lahtinen et al. (2014) synthesized sulfanilamide derivatives and characterized them through IR, NMR, UV-Vis spectra, LCMS, HRMS, and single crystal X-ray diffraction. They analyzed the molecular conformations, hydrogen bond network properties, and thermal behaviors, providing insights into the structural stability and potential applications of these compounds (Lahtinen et al., 2014).
Crystal Structure and Conformation Research has also delved into the crystal structure and conformations of related acetamide derivatives. For instance, Subasri et al. (2017) detailed the crystal structures of certain sulfanyl acetamides, highlighting the folded conformation of the molecules and the angles between the pyrimidine and benzene rings. This kind of structural analysis is crucial for understanding the intermolecular interactions and stability of the compounds (Subasri et al., 2017).
Spectroscopic Analysis and Molecular Interactions
Vibrational Spectroscopy and Molecular Stability Jenepha Mary et al. (2022) conducted a comprehensive study on the vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. They utilized Raman and Fourier transform infrared spectroscopy, backed by ab initio calculations, to understand the stereo-electronic interactions and molecular stability. Their research provides deep insights into the vibrational properties and molecular interactions, crucial for potential applications in various fields (Jenepha Mary et al., 2022).
Quantum Chemical Insights and Drug-Likeness In the realm of pharmaceutical applications, the molecular structure, vibrational assignments, and intermolecular interactions of related acetamide derivatives have been extensively studied. For example, Mary et al. (2020) provided quantum chemical insights into the molecular structure and hydrogen-bonded interactions of a novel anti COVID-19 molecule, highlighting its potential antiviral potency against SARS-CoV-2 protein. Such studies not only offer a detailed structural analysis but also assess the pharmacokinetic properties and drug-likeness of the molecules, which are essential for drug development (Mary et al., 2020).
Propriétés
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACVUCFBJXDJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2587818.png)


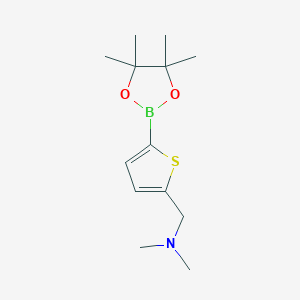
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587826.png)

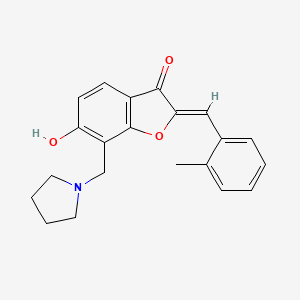
![N-[1-(1,2,4-Triazol-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2587831.png)
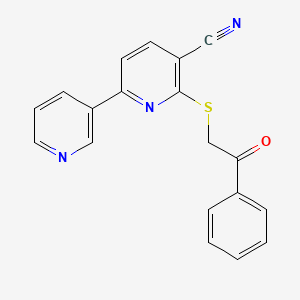
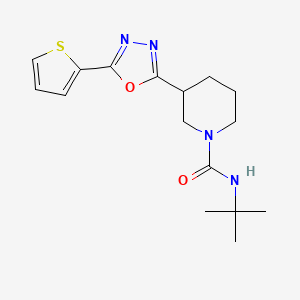
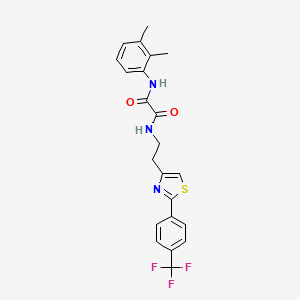

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587838.png)
